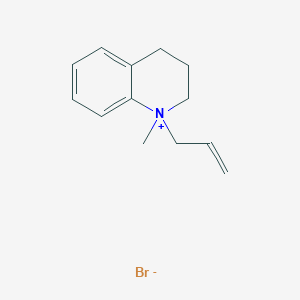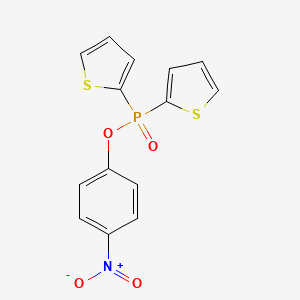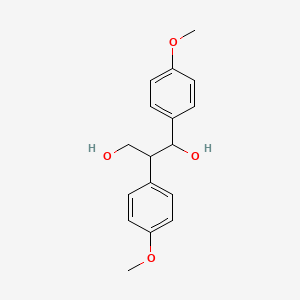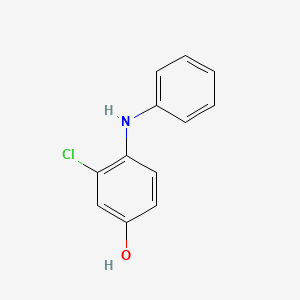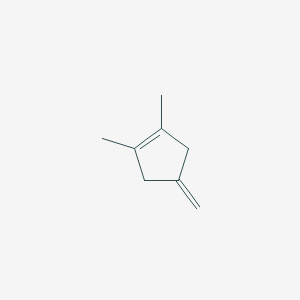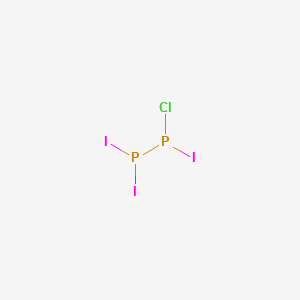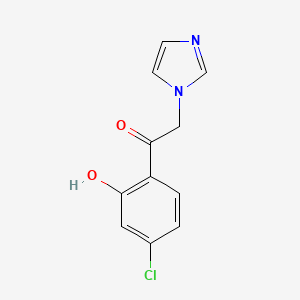
1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one is an organic compound that features a chloro-substituted phenol and an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a phenolic hydroxyl group and an imidazole ring suggests that it may exhibit unique chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one can be achieved through a multi-step process:
Starting Materials: The synthesis typically begins with 4-chloro-2-hydroxybenzaldehyde and 1H-imidazole.
Step 1: The 4-chloro-2-hydroxybenzaldehyde undergoes a condensation reaction with 1H-imidazole in the presence of a suitable base, such as potassium carbonate, to form the intermediate 1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanol.
Step 2: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or PCC can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols or imidazoles.
Scientific Research Applications
1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors that interact with phenolic or imidazole moieties.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, particularly those that interact with phenolic or imidazole groups.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanol: The reduced form of the compound.
4-Chloro-2-hydroxybenzaldehyde: The starting material for the synthesis.
1H-Imidazole: The imidazole ring component.
Uniqueness
1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one is unique due to the combination of a chloro-substituted phenol and an imidazole ring within the same molecule. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
80930-53-6 |
|---|---|
Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
1-(4-chloro-2-hydroxyphenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-1-2-9(10(15)5-8)11(16)6-14-4-3-13-7-14/h1-5,7,15H,6H2 |
InChI Key |
PSOMARMCJMDISA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)CN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



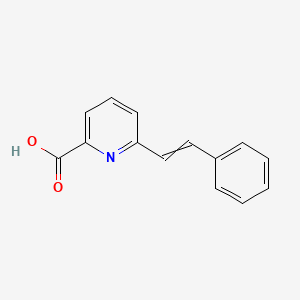
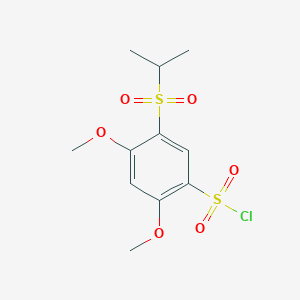
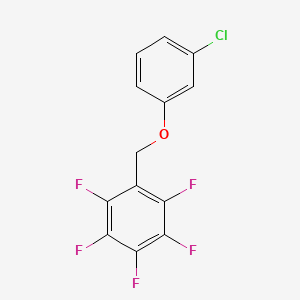
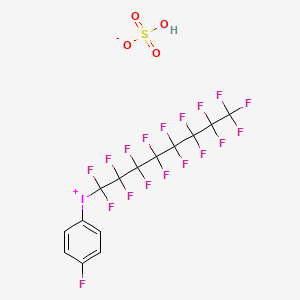
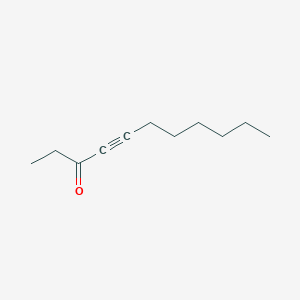
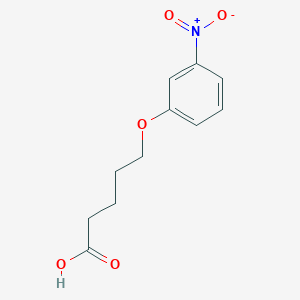
![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
